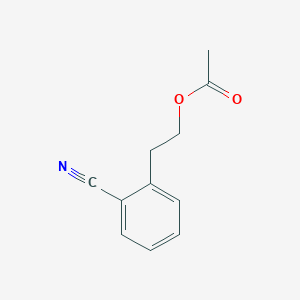
2-(2-Cyanophenyl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyanophenyl)ethyl acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the ortho position and an ethyl acetate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)ethyl acetate typically involves the esterification of 2-(2-cyanophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 2-(2-cyanophenyl)acetic acid and ethanol into the reactor, along with the acid catalyst, followed by continuous removal of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-(2-Cyanophenyl)acetic acid or 2-(2-Cyanophenyl)acetone.
Reduction: 2-(2-Aminophenyl)ethyl acetate.
Substitution: Various substituted phenylacetic acid derivatives.
科学研究应用
2-(2-Cyanophenyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(2-Cyanophenyl)ethyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
相似化合物的比较
2-(4-Cyanophenyl)ethyl acetate: Similar structure but with the cyano group at the para position.
2-(2-Cyanophenyl)acetic acid: The acid form of the compound.
2-(2-Aminophenyl)ethyl acetate: The reduced form with an amine group instead of a cyano group.
Uniqueness: 2-(2-Cyanophenyl)ethyl acetate is unique due to the presence of both the cyano and acetate groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
CAS 编号 |
5398-76-5 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
2-(2-cyanophenyl)ethyl acetate |
InChI |
InChI=1S/C11H11NO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3 |
InChI 键 |
VMNCBWHBMJXQCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC1=CC=CC=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



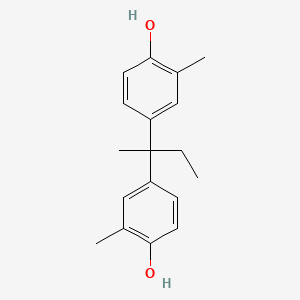


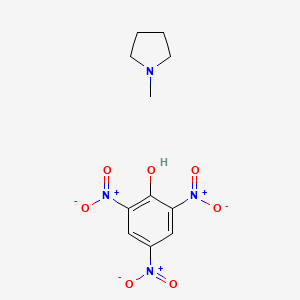
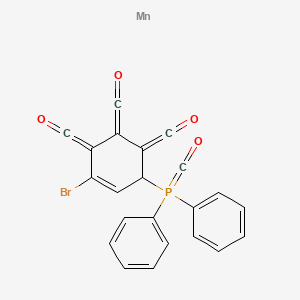


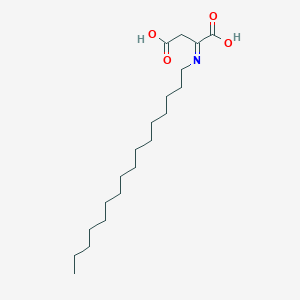


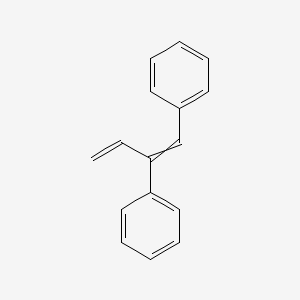

![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)
